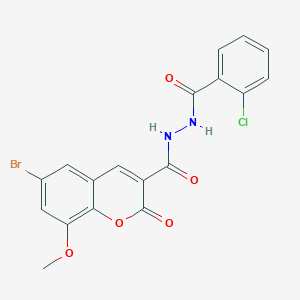![molecular formula C14H16N2O4 B4703804 3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid CAS No. 172798-48-0](/img/structure/B4703804.png)
3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a phenyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of acetamido compounds with phenylpropanoic acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a component of drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.
類似化合物との比較
Similar Compounds
3-aminopropanoic acid: A simpler compound with similar structural features but lacking the acetamido and phenyl groups.
3-phenylpropanoic acid: Contains a phenyl group but lacks the acetamido group.
β-alanine: A naturally occurring amino acid with a similar backbone but different functional groups.
Uniqueness
3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
172798-48-0 |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC名 |
3-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-10(17)16-12(9-11-5-3-2-4-6-11)14(20)15-8-7-13(18)19/h2-6,9H,7-8H2,1H3,(H,15,20)(H,16,17)(H,18,19)/b12-9- |
InChIキー |
HBRIEWKCLCBIIL-XFXZXTDPSA-N |
SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCC(=O)O |
異性体SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCCC(=O)O |
正規SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)phenyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4703725.png)
![4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B4703734.png)
![5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4703741.png)

![4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4703748.png)
amine dihydrochloride](/img/structure/B4703756.png)
![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANAMIDE](/img/structure/B4703763.png)
![2-(2,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4703766.png)
![2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4703770.png)
![2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4703784.png)

![2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4703798.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4703810.png)
![2-({2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}SULFANYL)ACETIC ACID](/img/structure/B4703812.png)
